2-Octadecanol

Catalog No.
S584095
CAS No.
593-32-8
M.F
C18H38O
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octadecanol

CAS Number

593-32-8

Product Name

2-Octadecanol

IUPAC Name

octadecan-2-ol

Molecular Formula

C18H38O

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C18H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h18-19H,3-17H2,1-2H3

InChI Key

OXGBCSQEKCRCHN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(C)O

Synonyms

2-octadecanol

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)O

Antimicrobial Activity:

Studies have investigated the potential antimicrobial properties of 2-octadecanol. A 2011 study published in "Letters in Applied Microbiology" found that 2-octadecanol exhibited antifungal activity against various Candida albicans strains, a common fungal pathogen []. However, further research is needed to understand the mechanisms of this activity and its potential therapeutic applications.

Pharmaceutical Applications:

2-Octadecanol is being explored for its potential use in various pharmaceutical applications. For example, a 2017 study published in "International Journal of Pharmaceutics" investigated the use of 2-octadecanol as a permeation enhancer in topical drug delivery systems []. Permeation enhancers are agents that can increase the absorption of drugs through the skin. This study suggests that 2-octadecanol may be a promising candidate for enhancing the topical delivery of certain medications.

2-Octadecanol, also known as octadecan-2-ol, is a secondary fatty alcohol with the chemical formula C₁₈H₃₈O. It features a hydroxy group (-OH) attached to the second carbon of the octadecane chain. This compound is classified as a saturated fatty alcohol, characterized by its long carbon chain and hydrophobic properties, which contribute to its unique physical and chemical behaviors. 2-Octadecanol is colorless and typically exists as a waxy solid at room temperature, with a melting point around 20 °C and a boiling point of approximately 340 °C .

Typical of alcohols, including:

  • Oxidation: It can be oxidized to form ketones or carboxylic acids under specific conditions. For example, oxidation with potassium permanganate can yield octadecan-2-one.
  • Esterification: Reacting with carboxylic acids in the presence of an acid catalyst leads to the formation of esters, which are often used in fragrances and cosmetics.
  • Dehydration: Under acidic conditions, 2-octadecanol can lose water to form alkenes.

These reactions are crucial for its applications in various industrial processes.

2-Octadecanol exhibits biological activity as a bacterial metabolite, indicating its potential role in microbiological processes. Its structure allows it to interact with biological membranes, influencing membrane fluidity and permeability. Additionally, it may have applications in pharmaceutical formulations due to its compatibility with lipid-based systems .

Several methods exist for synthesizing 2-octadecanol:

  • Reduction of Octadecanoic Acid: Octadecanoic acid (stearic acid) can be reduced using lithium aluminum hydride or borane to produce 2-octadecanol.
  • Hydroformylation: This process involves the reaction of octadecene with carbon monoxide and hydrogen in the presence of a catalyst to introduce an aldehyde group, which can then be reduced to form the alcohol.
  • Ziegler Alcohol Synthesis: This method involves the oligomerization of ethylene followed by oxidation, leading to various long-chain alcohols including 2-octadecanol .

2-Octadecanol has multiple applications across various industries:

  • Cosmetics and Personal Care: Used as an emollient and emulsifier in creams and lotions due to its moisturizing properties.
  • Food Industry: Functions as an additive for flavoring agents and as a stabilizer in emulsions.
  • Pharmaceuticals: Acts as a solvent or carrier for drug formulations.
  • Industrial Uses: Employed in lubricants, surfactants, and as an anti-foaming agent .

Studies on the interactions of 2-octadecanol reveal its ability to modulate membrane properties. Its partitioning behavior between water and organic solvents is often used to evaluate the lipophilicity of pharmaceutical compounds. This characteristic is essential for understanding drug absorption and bioavailability in biological systems .

Several compounds share structural similarities with 2-octadecanol, including:

Compound NameChemical FormulaTypeUnique Features
1-OctadecanolC₁₈H₃₈OPrimary Fatty AlcoholHydroxy group at terminal position (1-position).
Stearyl AlcoholC₁₈H₃₈OPrimary Fatty AlcoholSimilar properties but different functional group positioning.
2-HexadecanolC₁₆H₃₄OSecondary Fatty AlcoholShorter carbon chain; different physical properties.
1-HexadecanolC₁₆H₃₄OPrimary Fatty AlcoholSimilar structure but shorter chain length.

Uniqueness of 2-Octadecanol: The secondary position of the hydroxy group distinguishes it from primary fatty alcohols like 1-octadecanol and stearyl alcohol. This positioning affects its solubility, reactivity, and biological interactions, making it particularly useful in specialized applications such as pharmaceuticals and cosmetics.

XLogP3

8.3

Wikipedia

2-octadecanol

Dates

Modify: 2024-04-14

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